

A Technical Guide to the Fundamental Radioactive Properties of Uranium-230

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Compound of Interest

Compound Name: *Uranium-230*

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Introduction

Uranium-230 (^{230}U) is a short-lived, artificially produced radioisotope of uranium. While not naturally abundant, its potent radioactive properties, specifically as a powerful alpha-emitter, have positioned it as a radionuclide of significant interest for medical applications, particularly in the field of Targeted Alpha Therapy (TAT). This document provides an in-depth technical overview of the core radioactive properties of **Uranium-230**, its production, decay characteristics, and the experimental methodologies used for its characterization. Its potential as a therapeutic agent stems from its decay chain, which releases a cascade of high-energy alpha particles capable of inducing localized, highly cytotoxic effects in malignant tissues.[\[1\]](#)

Core Radioactive Properties

Uranium-230 is characterized by a relatively short half-life and decay via alpha emission. The fundamental nuclear and radioactive properties are summarized in the table below.

Property	Value	Units
Mass Number (A)	230	-
Atomic Number (Z)	92	-
Neutrons (N)	138	-
Isotopic Mass	230.033940(5)	u
Half-Life ($T_{1/2}$)	20.23(2)	days
Decay Constant (λ)	3.966×10^{-7}	s^{-1}
Specific Activity	1.038×10^{15}	Bq/g
Spin and Parity ($J\pi$)	0+	-
Decay Mode	Alpha (α)	100%
Daughter Isotope	^{226}Th	-
Decay Energy ($Q\alpha$)	5.9925(5)	MeV

Table 1: Fundamental radioactive and nuclear properties of **Uranium-230**. Data sourced from ChemLin Isotopic Data.[\[1\]](#)

Decay Characteristics: Emissions

Uranium-230 decays exclusively by alpha emission to Thorium-226. This decay is characterized by two primary alpha particle energies. Gamma emissions directly from the ^{230}U decay are of very low probability and are generally not prominent in its energy spectrum. The significant therapeutic dose delivered by ^{230}U is primarily due to the high-energy alpha particles from it and its short-lived daughter products.

Alpha Emissions

The alpha decay of ^{230}U populates two energy levels in the daughter nucleus, ^{226}Th , resulting in two distinct alpha particle energies.

Alpha Energy (E α)	Intensity (%)
5888.4(7) keV	67.4(4) %
5817.5(7) keV	32.0(2) %

Table 2: Principal alpha particle energies and intensities for the decay of **Uranium-230**.

Gamma Emissions

Direct gamma emissions from the decay of ^{230}U are minimal. The radioactive decay products in its chain, however, are sources of more significant gamma radiation.[\[2\]](#) For practical applications, the gamma spectrum is dominated by emissions from daughter nuclides.

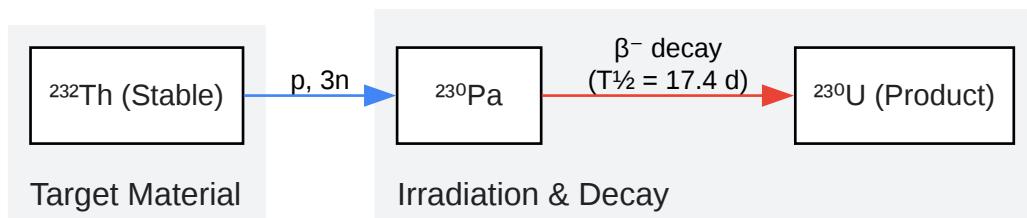
Production of Uranium-230

Uranium-230 is an artificial isotope produced via the irradiation of Thorium-232 (^{232}Th), which is a readily available, naturally occurring element. The primary production route involves bombarding a thorium target with protons or deuterons in a cyclotron or linear accelerator. This process first creates Protactinium-230 (^{230}Pa), which subsequently decays via beta emission to ^{230}U .[\[1\]](#)

The key nuclear reactions are:

- $^{232}\text{Th} (\text{p, 3n}) \rightarrow ^{230}\text{Pa}$
- $^{232}\text{Th} (\text{d, 4n}) \rightarrow ^{230}\text{Pa}$

The resulting Protactinium-230 has a half-life of 17.4 days and decays to **Uranium-230**.[\[1\]](#) This parent-daughter relationship allows for the creation of a $^{230}\text{Pa}/^{230}\text{U}$ generator system, where ^{230}U can be periodically separated from the ^{230}Pa parent.



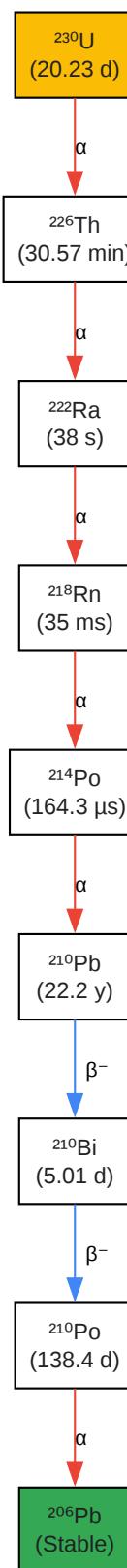
[Click to download full resolution via product page](#)Production pathway of **Uranium-230** from Thorium-232.

Uranium-230 Decay Chain

The therapeutic efficacy of ^{230}U is greatly enhanced by its rapid decay to a series of short-lived alpha-emitting daughters. This cascade of five subsequent alpha decays releases a substantial amount of energy (28-34 MeV) in a localized area, making it highly effective at destroying cancer cells.^[1] The decay chain proceeds rapidly until it reaches the long-lived Lead-210.

Isotope	Half-Life	Primary Decay Mode	Daughter Isotope
^{230}U	20.23 days	α	^{226}Th
^{226}Th	30.57 minutes	α	^{222}Ra
^{222}Ra	38 seconds	α	^{218}Rn
^{218}Rn	35 milliseconds	α	^{214}Po
^{214}Po	164.3 microseconds	α	^{210}Pb
^{210}Pb	22.2 years	β^-	^{210}Bi
^{210}Bi	5.012 days	β^-	^{210}Po
^{210}Po	138.4 days	α	^{206}Pb
^{206}Pb	Stable	-	-

Table 3: The decay chain of **Uranium-230**, showing the sequence of daughter products, their half-lives, and primary decay modes.



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Decay chain of **Uranium-230** to stable Lead-206.

Experimental Protocols

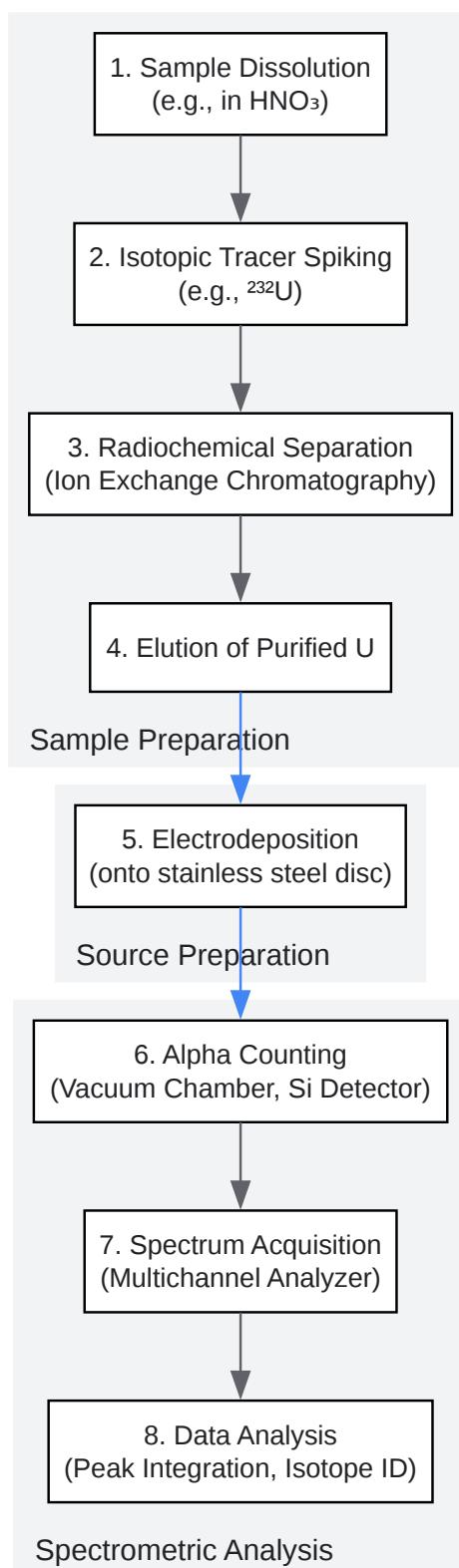
Methodology for Half-Life Determination

The half-life of ^{230}U is determined by measuring the decrease in its activity over time.

- **Source Preparation:** A purified sample of ^{230}U is prepared, often by radiochemical separation from its ^{230}Pa parent. The sample is deposited as a thin, uniform layer on a suitable backing (e.g., stainless steel disc) to minimize self-absorption of alpha particles.
- **Instrumentation:** A high-resolution alpha spectrometry system is used. This typically includes a silicon detector (e.g., PIPS or ion-implanted) housed in a vacuum chamber to eliminate energy loss in the air. Alternatively, gamma-ray spectrometry can be used to follow the decay of gamma-emitting daughters if they are in secular equilibrium.
- **Data Acquisition:** The activity of the ^{230}U source is measured at regular intervals over a period of 5 to 10 half-lives (approximately 100 to 200 days). For each measurement, the number of counts in the characteristic alpha peaks of ^{230}U (5888 keV and 5818 keV) is recorded for a fixed counting time.
- **Data Analysis:**
 - The count rate (Activity, A) is plotted against time (t) on a semi-logarithmic graph.
 - The data points are fitted to an exponential decay function: $A(t) = A_0 * e^{(-\lambda t)}$, where A_0 is the initial activity and λ is the decay constant.
 - The half-life ($T_{1/2}$) is calculated from the decay constant using the formula: $T_{1/2} = \ln(2) / \lambda$.
 - Corrections must be made for detector dead time and the potential ingrowth of long-lived decay products like ^{210}Pb , which could interfere with measurements over extended periods.

Protocol for Alpha Spectrometry Analysis

Alpha spectrometry is the primary technique for identifying and quantifying ^{230}U and its alpha-emitting daughters.

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Experimental workflow for alpha spectrometry of **Uranium-230**.

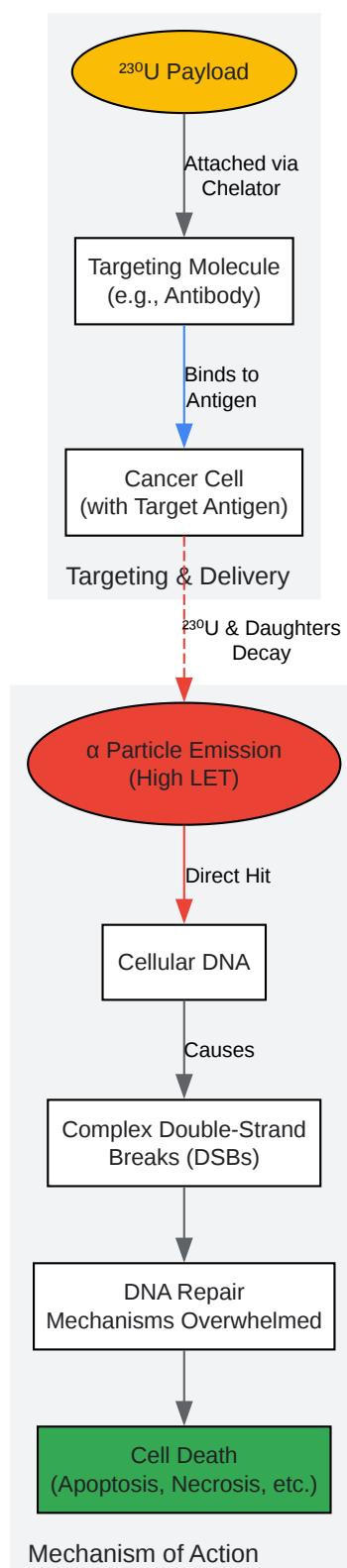
- Sample Preparation & Dissolution: The sample containing uranium is dissolved, typically using strong acids like nitric acid (HNO_3).
- Tracer Spiking: A known activity of a different uranium isotope with distinct alpha energies (e.g., ^{232}U) is added to the sample. This "isotopic tracer" is used to monitor and correct for chemical losses during the separation process, allowing for an accurate determination of the chemical yield.
- Radiochemical Separation: The uranium is chemically separated from the sample matrix and other interfering radionuclides. A common method is anion exchange chromatography, where uranium is adsorbed onto a resin from a strong acid medium (e.g., HCl or HNO_3) and other elements are washed away.
- Elution and Source Preparation: The purified uranium is eluted from the resin using a different solution. This purified fraction is then prepared for counting by electrodepositing it as a thin, uniform layer onto a polished stainless steel disc. This creates an ideal "thin source" that minimizes alpha particle energy loss.
- Spectrometric Measurement: The disc is placed in a vacuum chamber containing a silicon semiconductor detector. The vacuum prevents alpha particles from losing energy to air molecules. As the sample decays, the emitted alpha particles strike the detector, creating a charge pulse proportional to the particle's energy.
- Data Analysis: The pulses are processed by a multichannel analyzer (MCA), which generates an energy spectrum. The spectrum shows distinct peaks corresponding to the different alpha energies of the uranium isotopes (^{230}U , ^{232}U , etc.) present in the sample. By integrating the number of counts in each peak, the activity and isotopic composition of the original sample can be precisely determined after correcting for the chemical yield calculated from the tracer.

Application in Targeted Alpha Therapy (TAT)

The high linear energy transfer (LET) of alpha particles makes them exceptionally cytotoxic. Unlike the lower LET radiation from beta particles or gamma rays, which primarily cause single-strand DNA breaks, alpha particles induce complex and difficult-to-repair double-strand breaks (DSBs).

The mechanism of action for ^{230}U in TAT is as follows:

- Targeting: The ^{230}U atom is attached to a targeting molecule (e.g., a monoclonal antibody or peptide) that has a high affinity for a specific receptor or antigen on the surface of cancer cells.
- Delivery: The resulting radiopharmaceutical is administered to the patient, circulates through the body, and selectively binds to the target cancer cells.
- Decay and Damage: Once localized at the tumor site, the ^{230}U and its subsequent short-lived daughters decay, emitting a volley of high-energy alpha particles.
- Cell Kill: These alpha particles traverse a very short distance (50-100 μm), depositing their energy intensely and causing multiple, complex DNA double-strand breaks within the target cell and its immediate neighbors. This severe damage overwhelms the cell's repair mechanisms, triggering cell death through pathways such as apoptosis, necrosis, or mitotic catastrophe.



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Mechanism of cell killing by **Uranium-230** in Targeted Alpha Therapy.

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